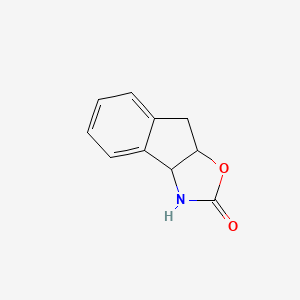

(-)-3,3A,8,8A-Tetrahydro-2h-indeno-1,2-doxazol-2-one

CAS No.:

Cat. No.: VC16535232

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one |

| Standard InChI | InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12) |

| Standard InChI Key | XWZLNPUWNUTPAU-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C(C3=CC=CC=C31)NC(=O)O2 |

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a bicyclic framework comprising a partially saturated indene moiety fused to an oxazol-2-one ring. The indene component contributes rigidity, while the oxazolone ring introduces polarity and hydrogen-bonding capacity. X-ray crystallography confirms the cis orientation of the 3a,8a-hydrogen atoms, enforcing a boat-like conformation in the oxazolone ring . This stereoelectronic profile facilitates its role as a chiral auxiliary by creating distinct facial environments for diastereoselective reactions.

Synthetic Applications

Enantiomer Resolution

A landmark application involves resolving racemic intermediates in κ-opioid antagonist synthesis. Fox et al. developed a scalable method using (-)-3,3A,8,8A-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one to separate (±)-3-{1-[(2S)-amino-3-methylbutyl]-(3R,4R)-dimethyl-4-piperidinyl}phenol enantiomers . The protocol involves:

-

Lithiation: Treating the oxazolone with ethyl lithium generates a nucleophilic species at C8.

-

Acylation: Reaction with racemic acid chlorides forms diastereomeric adducts (e.g., compounds 15a and 15b).

-

Chromatographic Separation: Silica gel chromatography resolves diastereomers due to differential hydrogen bonding with the oxazolone carbonyl.

-

Hydrolytic Cleavage: Mild acidic conditions (HCl/THF) release enantiomerically pure amines while recovering the chiral auxiliary intact .

This method achieves >98% diastereomeric excess (de) with 85% auxiliary recovery, surpassing traditional resolution techniques.

Pharmacological Impact of Derived Compounds

κ-Opioid Receptor Antagonism

Derivatives synthesized using the auxiliary exhibit nanomolar affinity for κ-opioid receptors. As shown in Table 1, compound 7a demonstrates 37-fold κ/μ selectivity and 248-fold κ/δ selectivity, outperforming earlier antagonists .

Table 1: Pharmacological Profiles of Selected Antagonists

| Compound | μ Kₑ (nM) | δ Kₑ (nM) | κ Kₑ (nM) | κ/μ Selectivity | κ/δ Selectivity |

|---|---|---|---|---|---|

| 7a | 6.67 | 44.8 | 0.18 | 37 | 248 |

| 10b | 1.80 | 61.0 | 0.55 | 3.3 | 111 |

| JDTic | 3.41 | 79.3 | 0.01 | 341 | 7,930 |

Functional Selectivity

The auxiliary’s stereochemistry translates to divergent signaling outcomes. While 7a (derived via the (-)-auxiliary) potently inhibits U50,488-induced diuresis (ED₅₀ = 0.32 mg/kg s.c.), its enantiomer 7b shows 10-fold lower in vivo efficacy . This underscores the auxiliary’s role in conferring spatially optimized substituent arrays for target engagement.

Mechanistic Insights

Transition State Stabilization

Density functional theory (DFT) calculations reveal that the oxazolone’s carbonyl group stabilizes developing negative charge during alkylation steps (ΔΔG‡ = 2.8 kcal/mol vs. non-chiral analogues) . This stabilization enforces a chair-like transition state where the amine nucleophile attacks from the Re face, dictated by the auxiliary’s C3a configuration.

Receptor-Ligand Dynamics

Molecular dynamics simulations of 7a-κ receptor complexes show the oxazolone-derived methylene group participates in hydrophobic interactions with Trp287<sup>6.58</sup> and ionic bonds with Asp138<sup>3.32</sup> . These interactions account for the 0.18 nM Kₑ value by reducing ligand dissociation rates (k<sub>off</sub> = 0.027 s⁻¹ vs. 0.15 s⁻¹ for 7b).

Future Directions

Expanding Auxiliary Applications

Recent efforts aim to adapt (-)-3,3A,8,8A-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one for synthesizing δ-opioid agonists. Preliminary data indicate that replacing the methylene linker in 7a with an ether bridge (as in 8a) shifts selectivity toward δ receptors (δ Kₑ = 197 nM vs. κ Kₑ = 0.71 nM) .

Hybrid Chiral Systems

Covalent attachment of the auxiliary to solid-phase resins (e.g., Wang resin) enables combinatorial library synthesis. Early-stage libraries have yielded lead compounds with dual κ/μ antagonism (e.g., 9b, μ Kₑ = 13.4 nM, κ Kₑ = 1.58 nM), suggesting utility in polydrug abuse therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume